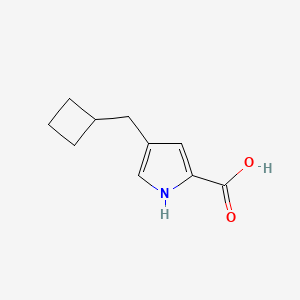
N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Treatment
Compounds structurally related to N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been explored for their potential as glutaminase inhibitors, a promising strategy for cancer treatment. A study highlighted the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, including a compound with a similar moiety, showed potency in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model, suggesting potential therapeutic applications in oncology (Shukla et al., 2012).
Adenosine A3 Receptor Antagonists
Research on thiazole and thiadiazole derivatives has identified their utility as selective antagonists for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. A study on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed compounds with high binding affinity and selectivity for human adenosine A3 receptors, offering insights into their potential for therapeutic applications (Jung et al., 2004).
Anticancer Agents
The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have been conducted with the aim of discovering new anticancer agents. These studies identified compounds exhibiting promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Çevik et al., 2020).
Antimicrobial and Antioxidant Properties
Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. These compounds displayed significant antibacterial activity against various pathogens and antioxidant efficiency, underscoring their potential in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-15-10-8-14(9-11-15)20-17(23)12-25-19-21-18(22-26-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLBELIVQBSVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2566493.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2566494.png)
![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)
![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2566501.png)
![Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B2566504.png)
![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2566509.png)



![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)